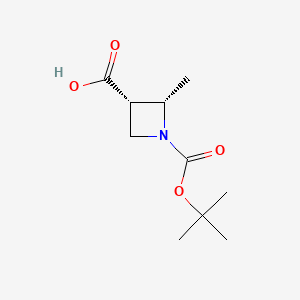
7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a hydroxyl group at the 7-position and a carboxylic acid group at the 5-position makes this compound particularly interesting for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs high-yielding methods such as proton quantum tunneling, which minimizes side reactions and enhances yield . The use of free radical cyclization cascades is also notable for constructing complex benzofuran ring systems .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and acyl chlorides are used for esterification and amidation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, ethers, or amides.
Applications De Recherche Scientifique
7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2,3-Dihydrobenzofuran-5-carbaldehyde: Another benzofuran derivative with a similar core structure but different functional groups.
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Contains an amino group and a chloro group, offering different chemical properties and applications.
Uniqueness: 7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted modifications and diverse applications in research and industry.
Propriétés
Formule moléculaire |
C9H8O4 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
7-hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9H8O4/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h3-4,10H,1-2H2,(H,11,12) |
Clé InChI |
NOYVAYGFQLQMJI-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


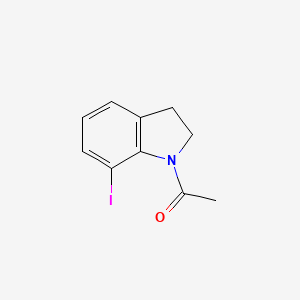
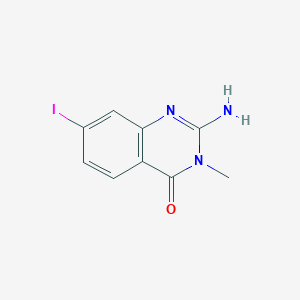

![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B13916106.png)
![6-[3-[(4aS,7aR)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]propoxy]-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine;methanesulfonic acid;hydrate](/img/structure/B13916113.png)
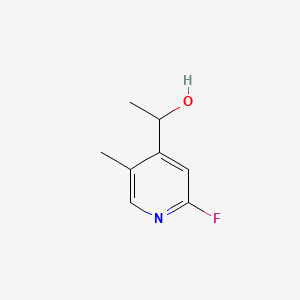

![1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B13916120.png)

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol](/img/structure/B13916128.png)
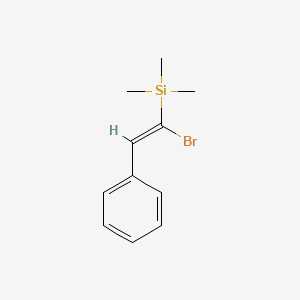
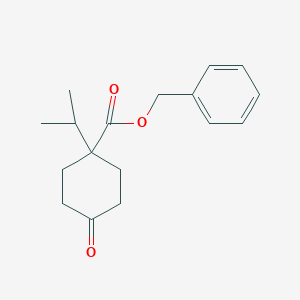
![O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate](/img/structure/B13916158.png)
